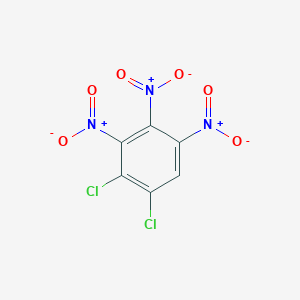
1,2-Dichloro-3,4,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,4,5-trinitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is notable for its high reactivity and is used in various chemical processes and applications.
Preparation Methods
The synthesis of 1,2-Dichloro-3,4,5-trinitrobenzene typically involves the nitration of 1,2-dichlorobenzene. This process is carried out by treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups into the benzene ring. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products .
Chemical Reactions Analysis
1,2-Dichloro-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro groups.
Scientific Research Applications
1,2-Dichloro-3,4,5-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and is used in studies involving electrophilic aromatic substitution reactions.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound are studied for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4,5-trinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro groups are highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted products .
Comparison with Similar Compounds
1,2-Dichloro-3,4,5-trinitrobenzene can be compared with other nitrobenzene derivatives such as:
1,3,5-Trinitrobenzene: Similar in having three nitro groups, but lacks chlorine atoms, making it less reactive towards nucleophiles.
1,2-Dichloro-4-nitrobenzene: Contains fewer nitro groups, resulting in different reactivity and applications.
Properties
CAS No. |
28260-62-0 |
|---|---|
Molecular Formula |
C6HCl2N3O6 |
Molecular Weight |
281.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C6HCl2N3O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H |
InChI Key |
DKQWDCUXFIJOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















